5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole
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Overview
Description
5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole is a compound that belongs to the family of thiadiazoles . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .
Synthesis Analysis
The synthesis of thiadiazoles has been developed over a hundred years ago . These compounds today exhibit a wide range of applications in pharmaceutical chemistry, industry, and analytical chemistry . A key building block for the development of novel thiadiazole-based drugs is the 3,5-diiodo-1,2,4-thiadiazole .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .Chemical Reactions Analysis
Thiadiazoles are a sub-family of azole compounds . The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds . Varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine .Physical and Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Scientific Research Applications
Synthesis and Biological Activities
A key area of research involving 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole derivatives focuses on their synthesis and evaluation for various biological activities. These compounds have been synthesized and assessed for antimicrobial, antifungal, antiviral, and anticancer activities, showcasing their potential in medicinal chemistry.
Antimicrobial and Antifungal Activity : Research demonstrates that derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal properties. Some compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in combating infectious diseases (Yolal et al., 2012).
Anticancer Activity : The synthesis of new derivatives has also been explored for anticancer applications. These compounds were evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed promising anticancer activities, highlighting their potential in cancer therapy (Osmaniye et al., 2018).
Anticonvulsant Properties : The search for potential anticonvulsants has led to the discovery of this compound derivatives with significant anticonvulsive activity. These findings suggest their potential use in treating seizures and other related neurological disorders (Sych et al., 2018).
Antileishmanial Activity : Compounds containing the this compound moiety have been evaluated for their antileishmanial activity. The in vitro studies against Leishmania major have shown that some derivatives possess good antileishmanial activity, offering a potential pathway for developing new treatments for leishmaniasis (Tahghighi et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-2-15-5-7-16(8-6-15)10-4-3-9-11(14-20-13-9)12(10)17(18)19/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPFBFAOOXWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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